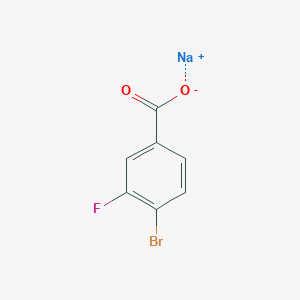
sodium;4-bromo-3-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C7H3BrFNaO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively, and the carboxyl group is converted to its sodium salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-bromo-3-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives followed by neutralization with sodium hydroxide. One common method includes:
Bromination: Benzoic acid is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4th position.
Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 3rd position.
Neutralization: The resulting 4-bromo-3-fluorobenzoic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-bromo-3-fluorobenzoate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-bromo-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Electrophilic Substitution: Bromine, chlorine.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Products: Various substituted benzoates.
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Coupling Products: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-bromo-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of sodium 4-bromo-3-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-3-fluorobenzoate: Similar structure but with a methyl ester group instead of the sodium salt.
4-Bromo-3-fluorobenzoic acid: The parent acid form without the sodium salt.
4-Bromo-2-fluorobenzoic acid: Similar structure but with the fluorine atom at the 2nd position
Uniqueness: Sodium 4-bromo-3-fluorobenzoate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
1535169-81-3 |
|---|---|
Molekularformel |
C7H3BrFNaO2 |
Molekulargewicht |
240.99 g/mol |
IUPAC-Name |
sodium;4-bromo-3-fluorobenzoate |
InChI |
InChI=1S/C7H4BrFO2.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
CGILWRKGMLYROS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)[O-])F)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


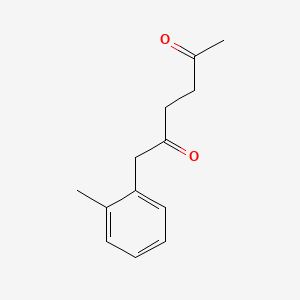
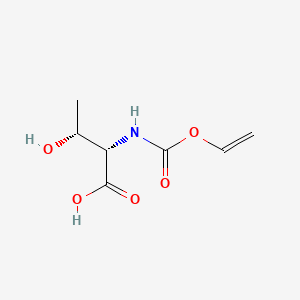
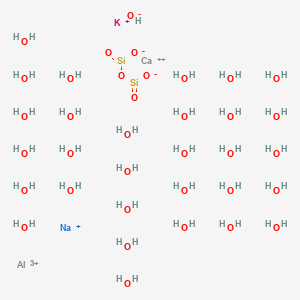
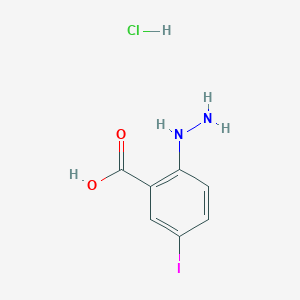


![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)


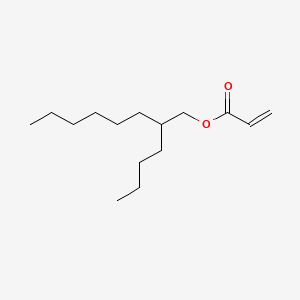

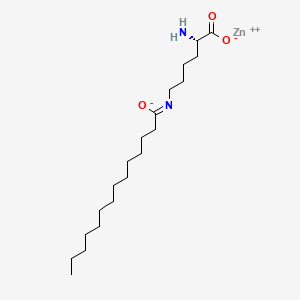
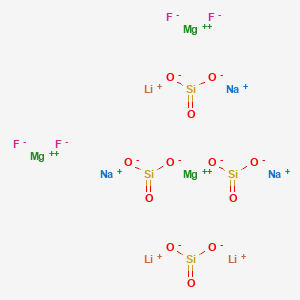
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
